molecular formula C17H15NO3 B15064368 1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol CAS No. 656233-92-0

1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol

Cat. No.: B15064368
CAS No.: 656233-92-0
M. Wt: 281.30 g/mol
InChI Key: HRQDANRFJOWOTG-UHFFFAOYSA-N
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Description

1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol is a chemical compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, followed by decarboxylation to yield the desired isoquinoline derivative .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves catalytic processes to enhance efficiency and yield. Metal catalysts, such as palladium or nickel, are commonly used in these reactions to facilitate cyclization and condensation steps . Additionally, advancements in green chemistry have led to the development of catalyst-free processes in water, reducing the environmental impact of these syntheses .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological activities.

    Quinoxaline: A related heterocyclic compound with applications in medicinal chemistry.

Uniqueness

1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

656233-92-0

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

1-methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol

InChI

InChI=1S/C17H15NO3/c1-20-12-6-3-5-11(9-12)14-10-18-17(21-2)13-7-4-8-15(19)16(13)14/h3-10,19H,1-2H3

InChI Key

HRQDANRFJOWOTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC

Origin of Product

United States

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